molecular formula C18H18BrN5O3 B11422082 5-amino-1-(4-bromobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11422082
M. Wt: 432.3 g/mol
InChI Key: WDJAGLPEOKNODG-UHFFFAOYSA-N
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Description

5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with different substituents. These compounds share the triazole core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Some examples of similar compounds are:

  • 5-Amino-1-[(4-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-[(4-fluorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-[(4-methylphenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

The uniqueness of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(3,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H18BrN5O3

Molecular Weight

432.3 g/mol

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H18BrN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

WDJAGLPEOKNODG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC

Origin of Product

United States

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